[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Description
Properties
IUPAC Name |
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16?,17?,20?,21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRJWOMZKQRYTA-XLSOAHDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)CC[C@]34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-04-4 | |
| Record name | CORTISONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Degradation of Natural Steroids
Cholesterol or pregnane derivatives serve as starting materials. For example, microbial oxidation of cholesterol by Mycobacterium species introduces hydroxyl groups at C17 and C21. Chemical degradation via ozonolysis or oxidative cleavage can modify side chains to yield intermediates with the desired decahydrocyclopenta[a]phenanthrene framework.
Total Synthesis from Terpenes
Total synthesis begins with triterpenes like squalene, employing cyclization reactions catalyzed by Lewis acids (e.g., BF₃·Et₂O) to form the tetracyclic structure. Stereochemical control at C10 and C13 is achieved using chiral auxiliaries or asymmetric catalysis.
Functionalization of the Steroid Core
Introduction of 3,11-Dioxo Groups
Oxidation of C3 and C11 hydroxyl groups to ketones is critical:
17-Hydroxylation
Biological and chemical methods are employed:
-
Enzymatic Hydroxylation : Recombinant CYP17A1 introduces 17α-hydroxyl groups with 90% regioselectivity.
-
Chemical Hydroxylation : Epoxidation of Δ¹⁶ bonds followed by acid-catalyzed hydrolysis yields 17-hydroxy derivatives, albeit with lower stereocontrol.
Synthesis of the 2-Oxoethyl Acetate Side Chain
Glycolic Acid Intermediate Formation
Reaction of the C17-hydroxyl group with glyoxylic acid under Mitsunobu conditions (DIAD, PPh₃) produces 2-hydroxyethyl derivatives. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the 2-oxoethyl group.
Esterification with Acetic Anhydride
The 2-oxoethyl alcohol is acetylated using acetic anhydride in pyridine at 0–5°C, achieving >95% conversion. Catalytic sulfuric acid accelerates the reaction but risks dehydration side reactions.
Stereochemical Control and Purification
Chiral Resolution
Diastereomeric salts with (+)-camphorsulfonic acid separate (10R,13S,17R) isomers via fractional crystallization, yielding enantiomeric excess >98%.
Chromatographic Purification
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) removes residual starting materials and byproducts, achieving ≥99.5% purity.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Continuous flow reactors optimize exothermic steps (e.g., acetylations), reducing reaction times from hours to minutes. Solvent recovery systems (e.g., thin-film evaporation) minimize waste in multi-step processes.
Emerging Biotechnological Approaches
Engineered Saccharomyces cerevisiae strains expressing CYP17A1 and hydroxysteroid dehydrogenases synthesize the steroid core in vivo, achieving titers of 1.2 g/L in bioreactors .
Chemical Reactions Analysis
Types of Reactions
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Overview
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound with significant implications in various scientific fields. Its intricate structure includes multiple chiral centers and functional groups that make it a subject of interest in organic chemistry and pharmacology.
Scientific Research Applications
1. Pharmacological Research
- The compound has been studied for its potential therapeutic effects in various diseases due to its structural similarity to steroid hormones. Its ability to interact with specific biological receptors makes it a candidate for drug development targeting conditions such as hormonal imbalances and certain cancers.
2. Organic Synthesis
- As a versatile intermediate in organic synthesis, this compound can be utilized in the production of other biologically active molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced pharmacological properties.
3. Biochemical Studies
- The compound's interaction with biological systems can be explored to understand metabolic pathways and enzyme activities. This is particularly relevant in studies focusing on steroid metabolism and related disorders.
Case Studies
Case Study 1: Hormonal Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant hormonal activity. In vitro studies showed that these compounds could modulate estrogen receptor activity in breast cancer cell lines. This suggests potential applications in developing selective estrogen receptor modulators (SERMs) for therapeutic use in hormone-dependent cancers.
Case Study 2: Synthesis of Derivatives
A study focused on synthesizing derivatives of this compound revealed that modifications at specific positions led to enhanced anti-inflammatory activities. The derivatives were tested in animal models of inflammation and showed promising results compared to standard anti-inflammatory drugs.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmacological Research | Investigating therapeutic effects on hormonal disorders and cancers | Development of new drugs for treatment |
| Organic Synthesis | Serving as an intermediate for synthesizing other biologically active compounds | Creation of novel pharmaceuticals |
| Biochemical Studies | Exploring interactions with metabolic pathways and enzyme activities | Insights into steroid metabolism and related disorders |
Mechanism of Action
The mechanism of action of [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound binds to hormone receptors, modulating their activity and influencing various physiological processes. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison
*Estimated based on formula.
Key Observations:
- Chlormadinone Acetate: The addition of a 6-chloro group increases electronegativity, enhancing binding to progesterone receptors but introducing hepatotoxicity risks .
- Ulipristal Acetate: The 11-(4-dimethylaminophenyl) group confers selective receptor modulation, enabling use in uterine fibroids without full agonist activity .
- Target Compound : The 3,11-dioxo groups differentiate it from most progestogens, possibly reducing glucocorticoid cross-reactivity .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Acidic pKa (~12.7) aligns with steroid enolates, favoring deprotonation in physiological conditions .
Biological Activity
The compound 2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate , with CAS number 114223-07-3, is a synthetic derivative of steroids and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H30O6 |
| Molecular Weight | 434.546 g/mol |
| Density | 1.34 g/cm³ |
| Boiling Point | 648 °C |
| Flash Point | 345.7 °C |
The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits properties similar to glucocorticoids and may influence various cellular pathways involved in inflammation and immune responses.
- Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors (GR), leading to the modulation of gene expression related to inflammation and immune response.
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
In Vitro Studies
Research indicates that the compound demonstrates significant anti-inflammatory effects:
- Cell Line Studies : In RBL-2H3 mast cells, the compound inhibited degranulation and reduced β-hexosaminidase release by approximately 40% at a concentration of 100 µM .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that concentrations below 50 µM did not significantly affect cell viability compared to controls .
In Vivo Studies
In vivo studies have highlighted the compound's potential therapeutic applications:
- Asthma Models : In animal models of asthma, administration of the compound resulted in a significant reduction in airway hyperreactivity and inflammatory cell infiltration in lung tissues .
- Immunosuppressive Effects : The compound was shown to lower IgE levels and decrease IL-13 expression in lung tissues after treatment in an ovalbumin-induced asthma model .
Case Studies
- Case Study on Asthma Treatment : A study evaluated the efficacy of the compound in a controlled trial involving asthmatic mice. Results indicated that treatment led to a marked improvement in lung function and histological examination showed reduced eosinophilic infiltration compared to untreated controls .
- Chronic Inflammation Model : Another study focused on chronic inflammatory conditions where the compound was administered over several weeks. The results demonstrated a sustained reduction in inflammatory markers and improved clinical outcomes in treated subjects .
Q & A
Q. Table 1: Recommended Analytical Techniques
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Stereochemical confirmation | 600 MHz, CDCl₃ solvent |
| HPLC-MS | Purity and impurity profiling | Gradient: 10–90% MeCN in H₂O |
| TGA/DSC | Thermal stability | Heating rate: 10°C/min |
How can researchers resolve contradictions in structural data from different sources?
Advanced
Discrepancies in stereochemical assignments (e.g., conflicting IUPAC names in vs. 7) require:
- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental NMR shifts .
- Single-Crystal X-ray Diffraction: Resolve ambiguities in substituent positions using synchrotron radiation sources .
- Cross-Platform Mass Spectrometry: Use MALDI-TOF/TOF and Orbitrap systems to validate molecular weight and fragmentation patterns .
Methodological Note: Collaborate with specialized crystallography facilities for high-resolution data collection.
What methodological approaches are suitable for studying degradation pathways under varying experimental conditions?
Advanced
Design stress-testing protocols to address stability gaps (e.g., SDS lacks decomposition data ):
Q. Table 2: Degradation Study Design
| Condition | Parameters | Monitoring Interval |
|---|---|---|
| Thermal | 60°C, dry heat | Days 0, 7, 14 |
| Photolytic | 1.2 million lux-hours | Days 0, 5, 10 |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Hours 0, 24, 48 |
How should waste containing this compound be disposed of in compliance with regulations?
Basic
Follow EPA and OECD guidelines for hazardous waste:
- Deactivation: Treat with sodium hypochlorite (10% v/v) for 24 hours to neutralize reactive groups .
- Disposal: Use licensed waste contractors for incineration (≥1200°C) to prevent environmental release .
- Documentation: Maintain logs per OSHA 29 CFR 1910.1200 for audit trails .
What strategies can mitigate batch-to-batch variability in synthesis?
Advanced
Address variability using quality-by-design (QbD) principles:
- Process Analytical Technology (PAT): Implement in-line FTIR for real-time monitoring of acetylation reactions .
- Design of Experiments (DoE): Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology .
- Critical Quality Attributes (CQAs): Define acceptance criteria for purity (≥98% by HPLC), enantiomeric excess (≥99%), and residual solvents (ICH Q3C) .
Methodological Note: Use multivariate analysis (e.g., SIMCA) to correlate process parameters with product quality .
How can researchers design mechanistic studies to investigate its potential carcinogenicity?
Advanced
Leverage IARC and ACGIH classifications () to design:
- In Vitro Assays:
- Ames test (OECD 471) for mutagenicity.
- Comet assay (OECD 489) for DNA damage in HepG2 cells.
- In Vivo Models: Chronic toxicity studies in rodents (OECD 451) at doses 10–100 mg/kg/day.
- Omics Profiling: RNA-seq to identify oncogenic pathways post-exposure .
Methodological Note: Include positive controls (e.g., benzo[a]pyrene) and validate assays with OECD guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
